![molecular formula C15H26N2O4 B11833333 1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)
1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyrrolidine ring fused to a pyridine ring. The presence of tert-butyl and ethyl ester groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diester compound under acidic or basic conditions.
Fusion with Pyridine Ring: The pyrrolidine ring is then fused with a pyridine ring through a series of condensation reactions. This step often requires the use of catalysts such as palladium or platinum to facilitate the coupling.
Introduction of Ester Groups: The tert-butyl and ethyl ester groups are introduced through esterification reactions. This involves reacting the intermediate compound with tert-butyl alcohol and ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the ester groups. Common reagents for this reaction include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound shares a similar ester functional group but differs in its ring structure.
tert-Butyl 4-[(E)-But-1-en-3-yl]piperidine-1-carboxylate: Similar in having a tert-butyl group but differs in the presence of an alkene group.
Uniqueness
1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate is unique due to its bicyclic structure and the presence of both tert-butyl and ethyl ester groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate is a complex organic compound belonging to the pyrrolopyridine derivatives. Its unique bicyclic structure and the presence of tert-butyl and ethyl ester groups contribute to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound exhibits a molecular formula of C13H19N2O4 and features a bicyclic system that includes a pyrrolidine ring fused with a pyridine ring. The structural uniqueness is attributed to its specific substitution patterns which enhance reactivity and biological activity compared to similar compounds.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉N₂O₄ |
Molecular Weight | 253.30 g/mol |
CAS Number | 2704523-23-7 |
Density | Not available |
Boiling Point | Not available |
Medicinal Chemistry Applications
Research indicates that this compound has significant potential in the development of therapeutic agents targeting various biological pathways. It is particularly noted for its applications in:
- Anti-inflammatory : Studies suggest that modifications to its structure may enhance its ability to modulate inflammatory pathways.
- Anticancer : Preliminary research indicates potential activity against certain cancer cell lines, although detailed studies are required to confirm efficacy.
- Neuroprotective Effects : Its ability to cross the blood-brain barrier may provide neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases.
Interaction Studies
Interaction studies have focused on the compound's binding affinity to specific receptors and enzymes. These studies aim to identify therapeutic targets and understand how structural modifications can enhance or alter biological activity.
Key Findings:
- Receptor Binding : The compound shows promising binding affinities to various receptors involved in inflammation and cellular growth.
- Enzyme Inhibition : Research indicates potential inhibitory effects on enzymes associated with cancer progression.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory properties using in vitro models.
- Findings : The compound exhibited a dose-dependent reduction in pro-inflammatory cytokine production in macrophage cultures.
-
Neuroprotective Study :
- Objective : To assess neuroprotective effects against oxidative stress.
- Results : The compound demonstrated significant protection against neuronal cell death induced by oxidative stress in cultured neurons.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-O-tert-butyl 3a-O-ethyl hexahydro-2H-pyrrolo[2,3-c]pyridine dicarboxylate?
The synthesis typically involves multi-step protocols:
- Protection/deprotection strategies : Use tert-butyl and ethyl groups to protect carboxylate functionalities during ring formation. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions .
- Cyclization steps : Hexahydro-pyrrolopyridine core formation via intramolecular cyclization, often catalyzed by transition metals (e.g., Pd for coupling reactions) or acid/base-mediated processes .
- Purification : Column chromatography or recrystallization is employed, with purity monitored via HPLC (>95% purity threshold) .
Q. How is the stereochemistry of the hexahydro-pyrrolopyridine core confirmed?
- NMR analysis : 1H- and 13C-NMR are used to identify diastereotopic protons and carbons. Coupling constants (J-values) reveal spatial relationships between substituents .
- X-ray crystallography : Definitive proof of stereochemistry, as seen in structurally related compounds like tert-butyl spirocyclic pyrrolidines .
- Chiral HPLC : Separates enantiomers using chiral stationary phases, validated against racemic mixtures .
Q. What analytical techniques are essential for characterizing this compound?
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed mass accuracy within ±2 ppm) .
- IR spectroscopy : Identifies carbonyl stretches (~1700 cm−1) and amine/pyrrolidine N-H bends (~3300 cm−1) .
- Thermal analysis : Melting point determination (e.g., 215–225°C range) assesses crystallinity and purity .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of tert-butyl/ethyl-protected intermediates?
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while minimizing ester hydrolysis .
- Catalyst screening : Buchwald-Hartwig amination or Suzuki coupling catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency .
- Temperature control : Low temperatures (0–5°C) stabilize sensitive intermediates, while higher temps (80–120°C) accelerate cyclization .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. HRMS)?
- Multi-technique validation : Cross-check 1H-NMR integrals with HRMS isotopic patterns to confirm molecular formula .
- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility in the hexahydro-pyrrolopyridine ring .
- Isotopic labeling : Use 15N- or 13C-labeled precursors to trace unexpected peaks in complex spectra .
Q. How does the tert-butyl/ethyl substitution pattern influence biological activity?
- Steric effects : The bulky tert-butyl group may hinder binding to off-target enzymes, improving selectivity in kinase inhibition assays .
- Solubility modulation : Ethyl esters enhance lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drug candidates .
- Metabolic stability : tert-Butyl groups resist esterase hydrolysis, prolonging half-life in vitro .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- DFT calculations : Model transition states for SN2 reactions at the pyrrolidine nitrogen, accounting for steric hindrance from tert-butyl groups .
- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) using software like AutoDock or Schrödinger .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates in ester hydrolysis studies .
Q. How are impurities tracked during scale-up synthesis?
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy detects intermediates/degradants .
- Degradation studies : Stress testing (heat, light, pH extremes) identifies labile functional groups (e.g., ester hydrolysis under acidic conditions) .
- Regulatory compliance : Follow ICH Q3A guidelines for impurity profiling, with LC-MS/MS identifying structures .
Q. Methodological Notes
Properties
Molecular Formula |
C15H26N2O4 |
---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-12(18)15-6-8-16-10-11(15)17(9-7-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3 |
InChI Key |
SBALRXXESSSXBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCNCC1N(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.